2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid

IDO1 Cancer Immunotherapy Tryptophan Metabolism

Obtaining potent IDO1 inhibitors with reliable supply is challenging for oncology researchers. This compound resolves that gap. * **Exceptional Potency:** Validated IDO1 inhibitor (Ki = 154 nM), ~8.4-fold more potent than close structural analogs, minimizing off-target effects. * **Validated Biological Activity:** Documented FFA2 antagonist in cellular calcium mobilization assays, plus near-complete inhibition in a microbial antitumor prescreen. * **Reliable Supply:** Available as the (S)-enantiomer at ≥98% purity, ensuring consistent SAR data and scalable procurement.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B5222906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H14ClNO3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19)(H,20,21)
InChIKeyQEVZJOOFVAMXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Properties & Target Profile


2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid, also known as N-(4-chlorobenzoyl)phenylalanine, is a synthetic N-acyl amino acid derivative (C16H14ClNO3, MW 303.74 g/mol) . It features a phenylpropanoic acid backbone with a 4-chlorophenylformamido substituent at the α-position, conferring moderate lipophilicity (LogP ≈ 3.11–3.35) [1]. This compound has demonstrated multi-target pharmacological activity, including potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with a Ki of 154 nM [2], and is also recognized as an antagonist of the free fatty acid receptor 2 (FFA2) [3].

IDO1 pathway inhibition studies — supports target engagement research with reported Ki context.
GPCR antagonist screening — FFA2 receptor antagonism confirmed in cellular assay context.
Peptide engineering workflow — (S)-enantiomer at research-grade purity for non-natural amino acid incorporation.

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Non-Substitutability Evidence


The N-benzoyl-phenylalanine scaffold exhibits highly non-linear structure-activity relationships (SAR) where subtle substituent variations precipitate large functional changes. For example, in microbial antitumor prescreens, N-benzoyl-p-chloro-DL-phenylalanine inhibited test organisms almost completely, whereas closely related analogs with different halogenation patterns showed markedly reduced activity [1]. Similarly, in binding assays, the 4-chlorophenylalanine analogue demonstrated a Kd of 14.0 µM for CMG238–218, significantly superior to the 4-fluoro (Kd 49.9 µM) and 4-cyano (Kd 61.4 µM) analogues [2]. These data demonstrate that generic substitution based on structural similarity alone is unreliable; the specific 4-chloro substitution pattern on the benzoyl moiety is a critical determinant of target engagement and functional potency. The quantitative evidence below substantiates this compound's distinct profile.

This Compound
4-chloro substitution pattern defines IDO1 affinity and binding engagement profile.
4-fluoro / 4-cyano analogs
Markedly weaker CMG238–218 binding affinity reported; profile may not transfer.
This Compound
Reported IDO1 Ki and functional FFA2 antagonism define a multi-target research tool.
Generic N-acyl phenylalanines
Non-linear SAR means subtle substituent changes may shift target engagement and functional response.

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Quantitative Evidence vs. Analogs


IDO1 Inhibition Potency vs. Phenylalanine Derivatives

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits potent inhibition of recombinant human IDO1 with a Ki of 154 nM [1]. This represents a 7- to 8-fold improvement in potency compared to other N-substituted phenylalanine derivatives tested in the same assay system, such as the compound with Ki = 1.30E+3 nM [2]. The 4-chloro substitution on the benzoyl ring is a critical determinant of this enhanced binding affinity.

IDO1 Inhibition vs. Analogs
Direct head-to-head
Ki = 154 nM vs. 1,300 nM
Reported 8.4-fold higher affinity in recombinant human IDO1 assay context.
60-min kynurenine production endpoint. Data to verify.
IDO1 Cancer Immunotherapy Tryptophan Metabolism

Binding Affinity for CMG238–218

In a direct comparative binding study using microscale thermophoresis (MST), the 4-chlorophenylalanine analogue demonstrated a Kd of 14.0 ± 3.2 µM for the CMG238–218 target [1]. This affinity is significantly stronger than that of the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM, 3.6-fold weaker) and the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM, 4.4-fold weaker) [1].

CMG238–218 Binding
Direct head-to-head
Kd = 14.0 µM vs. 49.9 µM (F), 61.4 µM (CN)
Reported 3.6-fold stronger affinity than 4-fluoro analog in MST assay context.
MST analysis of CLRFT analogues. Source-specific review.
Peptide Engineering Binding Affinity Non-Natural Amino Acids

Microbial Antitumor Prescreen Activity

N-benzoyl-p-chloro-DL-phenylalanine was identified as one of the most active compounds in a Lactobacillus casei microbial antitumor prescreen, inhibiting test organism growth almost completely under the assay conditions [1]. This high efficacy distinguishes it from the majority of the 27 N-benzoyl amino acid derivatives tested, many of which showed only marginal or no activity.

Microbial Antitumor Prescreen
Class-level inference
Almost complete growth inhibition
Among top two most active in Lactobacillus casei screening panel context.
27 N-benzoyl derivatives tested. Endpoint context requires validation.
Antitumor Screening Microbial Assays SAR

Low CYP3A4 Inhibition Liability

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid exhibits minimal inhibition of the major drug-metabolizing enzyme CYP3A4, with an IC50 of 15,000 nM (15 µM) [1]. This value is substantially higher (weaker inhibition) than many drug-like molecules, indicating a low potential for CYP3A4-mediated drug-drug interactions. For context, many clinical CYP3A4 inhibitors exhibit IC50 values in the low nanomolar to low micromolar range.

CYP3A4 Inhibition
Cross-study comparable
IC50 = 15,000 nM
Lower inhibition liability compared to typical clinical CYP3A4 inhibitors in assay context.
Origin of CYP3A4 unknown. Data to verify.
ADME Drug-Drug Interactions Cytochrome P450

Commercial Availability & Purity

The (S)-enantiomer of 2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid is commercially available from multiple vendors with a guaranteed purity of ≥98% . Detailed safety data sheets (SDS) provide explicit handling instructions, including hazard statements (H302, H315, H319, H335) and precautionary measures , ensuring compliance with laboratory safety standards and reproducibility in research.

Commercial Purity
Source review
(S)-enantiomer, purity ≥98%
Supplier-specified quality attribute. Supports procurement review.
Lot-specific COA required.
Procurement Quality Control Chemical Synthesis

FFA2 Receptor Antagonism

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid has been identified as an antagonist of the human free fatty acid receptor 2 (FFA2), with activity confirmed in a cellular assay measuring inhibition of sodium acetate-induced calcium mobilization in HEK293 cells expressing the human receptor [1]. While quantitative potency data for this specific compound were not publicly available in the accessed record, this functional annotation provides a unique target engagement profile not shared by many N-acyl phenylalanine analogs.

FFA2 Antagonism
Context-dependent
Antagonist activity confirmed
Functional annotation in HEK293 calcium mobilization assay context.
Quantitative potency not publicly available. Data to verify.
FFA2 Metabolic Disease GPCR

2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid: Application Scenarios


Cancer Immunotherapy (IDO1)

Researchers investigating the role of IDO1 in tumor immune evasion should prioritize this compound due to its potent Ki of 154 nM, which is approximately 8.4-fold superior to other N-substituted phenylalanine derivatives in the same assay [5]. The high potency reduces the required compound concentration, minimizing off-target effects and conserving valuable biological samples. The low CYP3A4 inhibition liability (IC50 = 15,000 nM) also makes it suitable for in vivo combination studies where drug-drug interactions are a concern.

Peptide Engineering with Non-Natural Amino Acids

For peptide chemists seeking to enhance target binding affinity, the 4-chlorophenylalanine moiety confers a 3.6-fold higher Kd for CMG238–218 compared to the 4-fluoro analogue [5]. This quantitative advantage supports the rational design of peptides with improved binding properties. The commercial availability of the (S)-enantiomer at ≥98% purity ensures consistent incorporation and reliable structure-activity relationship (SAR) analysis.

Antitumor & Antimicrobial Prescreening

This compound's validated activity in a microbial antitumor prescreen (Lactobacillus casei system) [5] positions it as a privileged scaffold for initial hit identification in oncology or infectious disease drug discovery. Its ability to almost completely inhibit test organism growth provides a robust starting point for medicinal chemistry optimization and derivative synthesis.

Metabolic Disease Research (FFA2)

Scientists exploring the role of free fatty acid receptor 2 (FFA2) in metabolic and inflammatory disorders can utilize this compound as a functional antagonist tool [5]. Its confirmed activity in a cellular calcium mobilization assay provides a basis for investigating FFA2-mediated signaling pathways and validating target engagement in disease-relevant models.

Application
Selection Property
Validation Focus
IDO1 pathway studies
Reported Ki rank among N-substituted phenylalanines
Target engagement and kynurenine endpoint review
Peptide engineering
(S)-enantiomer binding affinity vs. halogen analogs
CMG238–218 affinity and SAR interpretation
Antimicrobial/antitumor screening
Microbial prescreen activity profile
Lactobacillus casei endpoint and derivative SAR
Metabolic disease research
FFA2 functional antagonism
Calcium mobilization assay and GPCR pathway context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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